4-(benzenesulfonyl)-8-(4-methoxybenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane
Description
This compound is a spirocyclic molecule featuring a 1-oxa-4,8-diazaspiro[4.5]decane core substituted with two distinct sulfonyl groups: a benzenesulfonyl group at position 4 and a 4-methoxybenzenesulfonyl group at position 8. Such compounds are often explored in drug discovery for their ability to modulate enzymes or receptors, particularly in therapeutic areas like oncology and infectious diseases .
Properties
IUPAC Name |
4-(benzenesulfonyl)-8-(4-methoxyphenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O6S2/c1-27-17-7-9-19(10-8-17)29(23,24)21-13-11-20(12-14-21)22(15-16-28-20)30(25,26)18-5-3-2-4-6-18/h2-10H,11-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFCWTVKEYCGXCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCC3(CC2)N(CCO3)S(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(benzenesulfonyl)-8-(4-methoxybenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane typically involves multi-step organic reactions. One common approach is the reaction of benzenesulfonyl chloride with a suitable amine precursor to form the sulfonamide intermediate. This intermediate is then subjected to further reactions, including cyclization and functional group modifications, to yield the final spirocyclic compound .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and catalytic processes can be employed to scale up the production while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
4-(benzenesulfonyl)-8-(4-methoxybenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed to remove specific functional groups or alter the oxidation state of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, nucleophiles, and electrophiles can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
4-(benzenesulfonyl)-8-(4-methoxybenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(benzenesulfonyl)-8-(4-methoxybenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane involves its interaction with specific molecular targets and pathways. The benzenesulfonyl and methoxybenzenesulfonyl groups can form hydrogen bonds and other interactions with proteins and enzymes, modulating their activity and function. The spirocyclic structure may also contribute to the compound’s ability to fit into specific binding sites, enhancing its efficacy .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Molecular Properties
(a) Substituent Modifications
Compound G499-0278 (8-(4-Bromobenzoyl)-4-(4-fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane):
- Replaces the 4-methoxybenzenesulfonyl group with a 4-bromobenzoyl group.
- Molecular weight: 497.39 g/mol (vs. ~454.5 g/mol for the target compound).
- LogP: 3.412 (moderate lipophilicity) and logSw (water solubility): -3.88 (low solubility) .
- The bromine atom increases molecular weight and may enhance halogen bonding in target interactions.
8-(Mesitylsulfonyl)-4-((4-Methoxyphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane (CAS 898452-95-4) :
- 4-(4-Fluoro-3-Methylbenzenesulfonyl)-8-(4-Fluorobenzoyl)-1-Oxa-4,8-Diazaspiro[4.5]decane (CAS 946344-65-6): Substitutes the methoxy group with fluorine and adds a benzoyl group. Molecular weight: 436.47 g/mol.
(b) Core Modifications
- 8-(2-Pyrimidinyl)-1-Oxa-4,8-Diazaspiro[4.5]decane Derivatives: Example: N-(4-Methylphenyl)-8-(2-pyrimidinyl)-1-oxa-4,8-diazaspiro[4.5]decane-4-carboxamide (CAS 338761-44-7). Replaces sulfonyl groups with pyrimidine and carboxamide moieties. Molecular weight: 353.42 g/mol. Carboxamide introduces hydrogen bond donors, enhancing solubility and protein interactions .
Pharmacological and Physicochemical Data
*Estimated based on structural analogs.
- Target Compound: The 4-methoxy group may improve solubility compared to non-polar substituents but reduce logP.
- G499-0278 : Higher logP and lower solubility due to bromine and fluorinated groups, making it more suited for hydrophobic targets.
Biological Activity
The compound 4-(benzenesulfonyl)-8-(4-methoxybenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane is a spirocyclic molecule characterized by its unique chemical structure, which includes sulfonyl groups and a diazaspiro framework. This structural complexity suggests potential biological activities, making it a subject of interest in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 452.5 g/mol. The presence of sulfonyl groups allows for various chemical reactions, including nucleophilic substitutions and electrophilic reactions, which may enhance its biological interactions.
The biological activity of the compound is hypothesized to stem from its ability to interact with specific molecular targets such as enzymes and receptors. The sulfonyl and methoxy substituents can form hydrogen bonds and other interactions with proteins, modulating their activity. The spirocyclic structure may facilitate binding to specific sites on target molecules, enhancing the compound's efficacy in biological systems.
Anticonvulsant Activity
Research has shown that compounds with similar diazaspiro structures exhibit anticonvulsant properties. For example, a study evaluating spiroimidazolidinone derivatives demonstrated significant anticonvulsant activity in animal models, suggesting that the diazaspiro framework may confer similar benefits to our compound .
Antimicrobial Activity
The structural similarity of this compound to known antimicrobial agents indicates potential antibacterial effects. Compounds with similar sulfonamide structures have been documented to demonstrate significant antibacterial activity against various pathogens.
Interaction with Enzymes
The compound's ability to inhibit enzymes such as acetylcholinesterase has been suggested based on studies involving piperazine derivatives. These derivatives have shown promising results in binding to enzyme active sites, which could be extrapolated to predict similar interactions for our compound .
Case Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
